4-Morpholinophenol

Organic Chemistry Crystallization Purity Control

4-Morpholinophenol (6291-23-2) is a privileged DNA-PK inhibitor scaffold. Its para-morpholine and phenolic –OH enable key ATP-binding H-bonding, with nanomolar activity in derivatives. Crystal structure (monoclinic C2) and mp 161–162.5°C suit cocrystal design. Acidic degradation supports stimuli-responsive materials. Crucially, positional isomers differ in melting point, solubility, and reactivity—sourcing the exact para-isomer ensures reproducibility. Also used in agrochemical and polymer synthesis.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 6291-23-2
Cat. No. B1583850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Morpholinophenol
CAS6291-23-2
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC=C(C=C2)O
InChIInChI=1S/C10H13NO2/c12-10-3-1-9(2-4-10)11-5-7-13-8-6-11/h1-4,12H,5-8H2
InChIKeyGPPRMDWJKBFBMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Morpholinophenol (CAS 6291-23-2) for Research and Industrial Procurement: Core Properties and Sourcing Context


4-Morpholinophenol (CAS 6291-23-2), also known as 4-(morpholin-4-yl)phenol, is an organic compound of the class N-aryl morpholines, featuring a phenol ring para-substituted with a morpholine moiety [1]. Its molecular formula is C10H13NO2, with a molecular weight of 179.22 g/mol [2]. The compound is a solid at room temperature with an experimentally determined melting point of 161–162.5 °C and a predicted boiling point of 362.9 °C at 760 mmHg [3]. As a morpholine-containing phenol, it serves as a versatile building block in medicinal chemistry and organic synthesis, particularly for the construction of bioactive molecules and functional materials [4].

4-Morpholinophenol: Why Simple Analog Substitution Can Compromise Research Reproducibility and Synthetic Outcomes


While 4-morpholinophenol belongs to the broader class of N-aryl morpholines, substituting it with closely related analogs—such as positional isomers (e.g., 3-morpholinophenol) or heterocyclic variants (e.g., 4-piperidinophenol)—can lead to significant deviations in physicochemical properties and reactivity. These differences stem from the unique electronic and steric influence of the morpholine oxygen, the para-substitution pattern, and the hydrogen-bonding network of the phenolic –OH group [1]. Even minor structural changes can alter melting point, solubility, lipophilicity, and degradation pathways, which in turn affect compound handling, formulation, and downstream biological or material performance [2]. Therefore, procurement of the exact CAS 6291-23-2 compound is essential for maintaining experimental consistency and achieving predictable synthetic or assay outcomes.

4-Morpholinophenol (6291-23-2) Quantitative Differentiation: Head-to-Head Comparisons with Positional Isomers and Heterocyclic Analogs


4-Morpholinophenol Exhibits a Higher Melting Point than Its 3-Positional Isomer, Enabling Differential Purification and Handling

4-Morpholinophenol (para-isomer) displays an experimentally determined melting point of 161–162.5 °C . In contrast, the meta-isomer (3-morpholinophenol, CAS 27292-49-5) exhibits a significantly lower melting point of 127–132 °C [1]. This 30–35 °C difference directly impacts purification via recrystallization and solid-state handling.

Organic Chemistry Crystallization Purity Control

4-Morpholinophenol Demonstrates a Lower LogP than Its Piperidine Analog, Favoring Aqueous Compatibility

The computed octanol-water partition coefficient (XLogP3) for 4-morpholinophenol is 1.0 [1]. In comparison, the piperidine analog (4-piperidinophenol, CAS 24302-35-0) has a reported XLogP of approximately 3.1 . The ~2.1 log unit difference translates to a >100-fold difference in lipophilicity.

Medicinal Chemistry Lipophilicity ADME

The Para-Morpholine Substitution Pattern Confers a Distinct Crystal Packing Motif

Single-crystal X-ray diffraction analysis of a furanyl derivative containing the 4-morpholinophenol moiety reveals a monoclinic crystal system (space group C2) with unit cell dimensions a = 20.2528 Å, b = 6.7254 Å, c = 10.6748 Å, β = 94.699°, and Z = 4 [1]. While direct comparison data for the 3-isomer or piperidine analog are not available in this crystallographic study, the para-substitution pattern is known to influence molecular packing and intermolecular hydrogen-bonding networks [2].

Crystallography Material Science Solid-State Chemistry

4-Morpholinophenol Degrades via Pseudo-First-Order Hydrolytic Kinetics Under Acidic Conditions

In aqueous solutions at pH < pKa1, 4-morpholinoaniline hydrolyzes to form 4-morpholinophenol, which subsequently degrades to hydroquinone. Both the formation of 4-morpholinophenol and its further degradation follow pseudo-first-order kinetics [1]. While the specific rate constants are not provided in the abstract, the study confirms a defined, predictable degradation pathway for 4-morpholinophenol under acidic conditions.

Stability Degradation Kinetics Analytical Chemistry

The Morpholine Moiety in 4-Morpholinophenol Imparts Distinct Electronic Properties Compared to Piperidine and Pyrrolidine Analogs

Morpholine (pKa of conjugate acid ~8.49) is less nucleophilic than piperidine (pKa ~11.2) due to the electron-withdrawing effect of the ether oxygen . This electronic difference influences the reactivity and biological target engagement of compounds derived from 4-morpholinophenol. Furthermore, the topological polar surface area (TPSA) of 4-morpholinophenol is 32.7 Ų, whereas the pyrrolidine analog has a TPSA of 23.5 Ų (estimated) [1].

Computational Chemistry Drug Design QSAR

4-Morpholinophenol Serves as a Direct Precursor to Potent DNA-PK Inhibitors, a Role Not Shared by Its 3-Isomer

The DNA-PK inhibitor IC86621 (1-(2-hydroxy-4-morpholin-4-ylphenyl)ethanone) is synthesized from 4-morpholinophenol and exhibits an IC50 of 120 nM against DNA-PK . In contrast, the 3-isomer (3-morpholinophenol) does not appear in similar high-potency DNA-PK inhibitor series, suggesting that the para-substitution pattern is crucial for optimal binding to the ATP-binding pocket [1].

Medicinal Chemistry Kinase Inhibition Cancer Research

4-Morpholinophenol (6291-23-2) in Action: High-Value Research and Industrial Applications Stemming from Its Unique Properties


Medicinal Chemistry: Design of ATP-Competitive Kinase Inhibitors

4-Morpholinophenol is a privileged scaffold for developing potent, selective kinase inhibitors, particularly DNA-PK inhibitors. Its para-morpholine substitution and phenolic –OH enable key hydrogen-bonding interactions within the ATP-binding pocket, as demonstrated by the nanomolar activity of derivatives like IC86621 [1]. Procurement of high-purity 4-morpholinophenol ensures reproducible synthesis of lead compounds for cancer research.

Crystallization and Solid-State Chemistry Studies

The well-defined crystal structure (monoclinic C2) and relatively high melting point (161–162.5 °C) make 4-morpholinophenol an excellent candidate for crystallization studies and as a co-former in pharmaceutical cocrystal design [1]. Researchers requiring consistent solid-state behavior should source the para-isomer specifically, as the meta-isomer exhibits a significantly lower melting point and different packing.

Development of Hydrolytically Labile Probes and Environmental Fate Studies

The pseudo-first-order hydrolytic degradation of 4-morpholinophenol under acidic conditions [1] can be exploited in the design of stimuli-responsive materials or as a model compound for studying environmental persistence of morpholine-containing pollutants. Procurement for such studies should prioritize material with defined purity and known degradation profile.

Synthesis of Agrochemicals and Functional Materials

As a versatile building block, 4-morpholinophenol is employed in the synthesis of various agrochemical intermediates and functional polymers. Its balanced lipophilicity (LogP ≈ 1.0) and hydrogen-bonding capacity make it suitable for creating compounds with tailored solubility and bioavailability profiles [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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